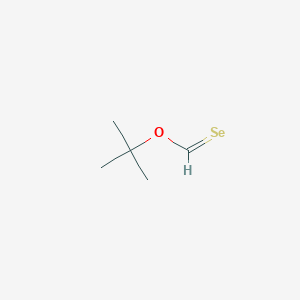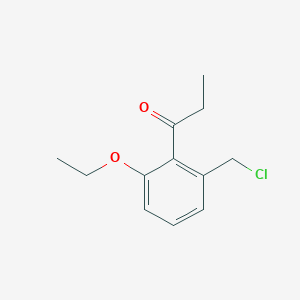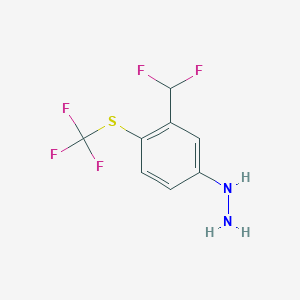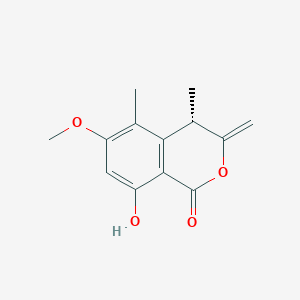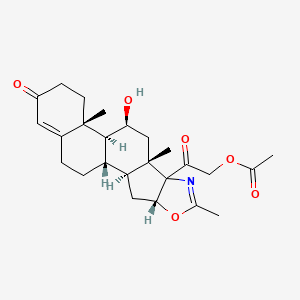
1,2-Dihydro-deflazacort
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dihydro-deflazacort: is a synthetic corticosteroid, specifically an oxazoline derivative of prednisolone. It is characterized by its high efficacy and good tolerability, making it a valuable compound in medical treatments. This compound is known for its anti-inflammatory and immunosuppressive properties, which are beneficial in treating various conditions such as Duchenne muscular dystrophy, rheumatoid arthritis, and other inflammatory diseases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 1,2-Dihydro-deflazacort involves a series of chemical synthesis reactions. The process includes elimination, cyanohydrin formation, silanization, transposition esterification, elimination, epoxy formation, protection, ammoniation, cyclization, hydrolysis, hydroxyl bromide formation, debromination, and esterification . These reactions are carried out under mild conditions, making the process relatively simple and environmentally friendly.
Industrial Production Methods: Industrial production of this compound typically starts with the extraction of turmeric extractive saponin. This is followed by ring opening hydrolysis to obtain diene, which is then oxidized to form 16ALPHA,17ALPHA-epoxyprogesterone. Subsequent steps include fermentation, peroxidization, protection, ammonification, cyclization, reduction, hydrolysis, iodination, and replacement to finally obtain this compound .
Analyse Des Réactions Chimiques
Types of Reactions: 1,2-Dihydro-deflazacort undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Applications De Recherche Scientifique
1,2-Dihydro-deflazacort has a wide range of scientific research applications, including:
Biology: Studied for its effects on cellular processes and immune responses.
Mécanisme D'action
The mechanism of action of 1,2-Dihydro-deflazacort involves its interaction with glucocorticoid receptors. Upon binding to these receptors, the compound modulates the expression of specific genes involved in inflammatory and immune responses. This leads to a reduction in the production of pro-inflammatory cytokines and an increase in the production of anti-inflammatory proteins . The molecular targets and pathways involved include the inhibition of nuclear factor-kappa B (NF-κB) and the activation of glucocorticoid response elements (GREs).
Comparaison Avec Des Composés Similaires
Prednisolone: A corticosteroid with similar anti-inflammatory and immunosuppressive properties.
Prednisone: Another corticosteroid used for similar medical conditions.
Hydrocortisone: A naturally occurring corticosteroid with anti-inflammatory effects
Uniqueness: 1,2-Dihydro-deflazacort is unique due to its oxazoline structure, which provides a favorable pharmacokinetic profile and reduced side effects compared to other corticosteroids. Its high efficacy and good tolerability make it a preferred choice in certain medical treatments .
Propriétés
Formule moléculaire |
C25H33NO6 |
|---|---|
Poids moléculaire |
443.5 g/mol |
Nom IUPAC |
[2-[(1S,2S,4R,9S,11S,12S,13R)-11-hydroxy-6,9,13-trimethyl-16-oxo-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,17-dien-8-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C25H33NO6/c1-13-26-25(20(30)12-31-14(2)27)21(32-13)10-18-17-6-5-15-9-16(28)7-8-23(15,3)22(17)19(29)11-24(18,25)4/h9,17-19,21-22,29H,5-8,10-12H2,1-4H3/t17-,18-,19-,21+,22+,23-,24-,25?/m0/s1 |
Clé InChI |
DVHYMQCBFIHMSV-VOXZJPIXSA-N |
SMILES isomérique |
CC1=NC2([C@H](O1)C[C@@H]3[C@@]2(C[C@@H]([C@H]4[C@H]3CCC5=CC(=O)CC[C@]45C)O)C)C(=O)COC(=O)C |
SMILES canonique |
CC1=NC2(C(O1)CC3C2(CC(C4C3CCC5=CC(=O)CCC45C)O)C)C(=O)COC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


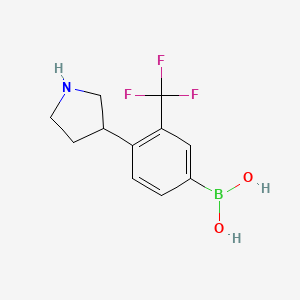
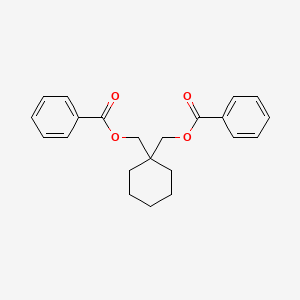
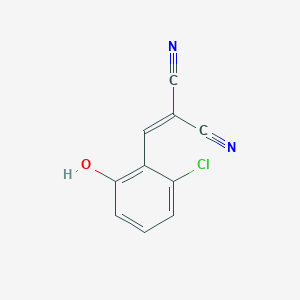
![Butanoic acid, 4-[2,6-bis(1,1-dimethylethyl)-4-formylphenoxy]-, ethyl ester](/img/structure/B14074522.png)

![(2S)-2-[(3R,7R,8R,8aS)-3,4'-dihydroxy-4,4,7,8a-tetramethyl-6'-oxospiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,8-dihydrofuro[2,3-e]isoindole]-7'-yl]pentanedioic acid](/img/structure/B14074535.png)

![Methyl 3-[(but-3-en-1-yl)amino]but-2-enoate](/img/structure/B14074540.png)
